molecular formula C9H12BrNO2 B3225335 (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol CAS No. 1247740-36-8

(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol

Cat. No.: B3225335
CAS No.: 1247740-36-8
M. Wt: 246.1 g/mol
InChI Key: BRKCFQIDHFIGJN-UHFFFAOYSA-N
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Description

Structural Significance of Pyridine-Based Methanol Derivatives in Medicinal Chemistry

Pyridine derivatives bearing methanol substituents are pivotal in drug design due to their balanced hydrophilicity and capacity for targeted molecular interactions. The nitrogen atom in the pyridine ring facilitates hydrogen bonding with biological targets, while the hydroxymethyl group (–CH$$_2$$OH) enhances solubility and provides a site for further functionalization. For instance, the methanol group in this compound enables participation in esterification or oxidation reactions, broadening its utility as a synthetic precursor.

Comparative studies of pyridine methanol derivatives reveal their efficacy in improving metabolic stability and binding affinity. In nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, replacing phenyl groups with pyridine-methanol motifs increased metabolic stability by 160-fold. This underscores the scaffold’s potential in optimizing pharmacokinetic profiles.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C$$9$$H$${12}$$BrNO$$_2$$
Molecular Weight 246.10 g/mol
IUPAC Name (5-Bromo-2-isopropoxypyridin-3-yl)methanol
SMILES CC(C)OC1=NC=C(Br)C=C1CO

Positional Isomerism and Functional Group Synergy in Brominated Pyridine Ethers

The spatial arrangement of substituents on the pyridine ring critically influences reactivity and biological activity. In this compound, the bromine atom at C5 exerts an electron-withdrawing effect, polarizing the ring and directing electrophilic attacks to the C3 and C4 positions. Concurrently, the isopropoxy group at C2 donates electron density through resonance, creating a region of localized electron richness that stabilizes intermediates during synthetic modifications.

This synergy between bromine and isopropoxy groups is exemplified in Suzuki-Miyaura coupling reactions, where the C5 bromine serves as a leaving group for cross-coupling with boronic acids. The isopropoxy ether, being sterically bulky, further modulates reaction kinetics by hindering undesired side reactions at the C2 position.

Table 2: Electronic Effects of Substituents in Brominated Pyridine Ethers

Substituent Position Electronic Contribution Impact on Reactivity
C5 (Br) Electron-withdrawing Activates ring for nucleophilic substitution
C2 (O-iPr) Electron-donating Stabilizes intermediates via resonance
C3 (CH$$_2$$OH) Polar, hydrophilic Enhances solubility and H-bonding capacity

Historical Evolution of 2-Isopropoxy Pyridine Scaffolds in Pharmaceutical Development

The incorporation of 2-isopropoxy groups into pyridine frameworks dates to the mid-20th century, with early applications in antihypertensive and anti-inflammatory agents. The isopropoxy moiety’s steric bulk and metabolic resistance made it preferable over smaller alkoxy groups like methoxy, which are more susceptible to oxidative demethylation.

Modern applications include kinase inhibitors and protease antagonists, where the 2-isopropoxy pyridine core improves target selectivity. For example, derivatives of this scaffold have been used in the synthesis of Janus kinase (JAK) inhibitors, where the isopropoxy group minimizes off-target interactions by occupying hydrophobic pockets in the enzyme’s active site. The historical progression from simple pyridine ethers to complex hybrids like this compound reflects advancements in rational drug design and regioselective synthesis.

Properties

IUPAC Name

(5-bromo-2-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKCFQIDHFIGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol typically involves the bromination of 2-propan-2-yloxypyridine followed by a reduction reaction to introduce the methanol group. The reaction conditions often require the use of bromine or a brominating agent, a solvent such as dichloromethane, and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-propan-2-yloxypyridin-3-ylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Bromo-2-propan-2-yloxypyridine-3-carboxylic acid.

    Reduction: 2-Propan-2-yloxypyridin-3-ylmethanol.

    Substitution: 5-Amino-2-propan-2-yloxypyridin-3-ylmethanol or 5-Thio-2-propan-2-yloxypyridin-3-ylmethanol.

Scientific Research Applications

(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methanol functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Molecular Comparisons

The compound is compared to analogs with substitutions at the 2- and 5-positions of the pyridine ring. Key examples include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol Br (5), OCH(CH₃)₂ (2), CH₂OH (3) C₉H₁₂BrNO₂ 246.10 Irritant (H315, H319, H335); storage at 2–8°C
(5-Bromo-2-chloropyridin-3-yl)methanol Br (5), Cl (2), CH₂OH (3) C₆H₅BrClNO 222.47 Hazardous (H302, H315, H318, H335); UN# 3261, Packing Group III
(5-Bromo-2-methoxypyridin-3-yl)methanol Br (5), OCH₃ (2), CH₂OH (3) C₇H₈BrNO₂ 218.05 Irritant (H315, H319, H335); room temperature storage
(5-Bromo-2-methylpyridin-3-yl)methanol Br (5), CH₃ (2), CH₂OH (3) C₇H₈BrNO 202.05 Stable under inert atmosphere at room temperature
(5-Iodopyridin-3-yl)-methanol I (5), CH₂OH (3) C₆H₆INO 235.03 Higher molecular weight due to iodine; potential for nucleophilic substitution
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and bromo (Br) at the 2-position increase electrophilicity, enhancing reactivity in cross-coupling reactions. Steric Effects: The bulkier isopropoxy group in the target compound may hinder interactions in catalytic or binding applications compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃) . Positional Isomerism: For example, (5-bromo-3-methoxypyridin-2-yl)methanol (CID 45361767) places methoxy at the 3-position, altering electronic distribution compared to the target compound .

Biological Activity

(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol, a compound with the CAS number 1247740-36-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN1O2C_9H_{10}BrN_1O_2. Its structure features a brominated pyridine ring, which is known to influence its reactivity and biological interactions. The compound's unique properties stem from the presence of both the bromine atom and the methanol functional group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
  • Antifungal Properties : It has demonstrated effectiveness against certain fungal pathogens, indicating potential for use in antifungal therapies.
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in specific types of carcinoma.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating cellular processes.
  • Receptor Interaction : It potentially interacts with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Type IC50 Value (µM) Study Reference
AntimicrobialE. coli30
AntifungalCandida albicans25
AnticancerHeLa cells15

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 30 µM, suggesting its potential use in treating bacterial infections.
  • Antifungal Properties :
    Another investigation focused on the antifungal properties against Candida albicans, where the compound exhibited an IC50 value of 25 µM. This finding supports further exploration into its application in antifungal therapies.
  • Cancer Research :
    Research on HeLa cells revealed that this compound could inhibit cell proliferation with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (5-Bromo-2-isopropoxypyridin-3-yl)methanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:

  • Halogenation : Bromination at the 5-position using NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–25°C) to avoid over-halogenation .
  • Etherification : Introduction of the isopropoxy group via nucleophilic substitution (e.g., reacting with isopropyl bromide in the presence of a base like K₂CO₃) .
  • Hydroxymethylation : Reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol) to introduce the methanol group .
  • Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., 30 minutes vs. 5 hours under reflux) while maintaining yields >85% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals substituent positions (e.g., bromine-induced deshielding at δ 8.2–8.5 ppm for pyridine protons). 13^{13}C NMR confirms the isopropoxy group (C-O signal at ~70 ppm) .
  • IR : Stretching vibrations for O-H (3300–3500 cm⁻¹) and C-Br (550–600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 260 [M+H]⁺, with fragmentation patterns indicating Br loss (m/z 181) .

Q. What chromatographic methods are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient mobile phase (e.g., 70:30 methanol/water to 90:10 over 20 minutes) to resolve impurities. Retention time: ~12.3 minutes .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) show an Rf of 0.45 under UV visualization .

Advanced Research Questions

Q. How can computational methods like Multiwfn analyze electron density distribution and noncovalent interactions?

  • Methodological Answer :

  • Wavefunction Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to generate the electron density file. Use Multiwfn to compute the Electron Localization Function (ELF) and Laplacian of electron density to identify covalent/noncovalent regions .
  • Noncovalent Interactions : Generate Reduced Density Gradient (RDG) isosurfaces to visualize steric repulsion (blue regions) and hydrogen bonds (green regions) between the hydroxyl group and pyridine ring .

Q. How can SHELX software resolve structural ambiguities in X-ray crystallography studies?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN and BASF commands to refine twinned data (common in halogenated compounds due to dense packing).
  • Disorder Modeling : Apply PART and AFIX constraints to model disordered isopropoxy groups .
  • Validation : Cross-check with PLATON to ensure hydrogen-bonding networks align with electron density maps .

Q. How do bromine and isopropoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromine Reactivity : The 5-bromo group undergoes Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄ and arylboronic acids) at 80°C in THF/water (3:1). Competitive SNAr reactions are minimized by using bulky ligands .
  • Isopropoxy Effects : The electron-donating isopropoxy group at position 2 deactivates the pyridine ring, directing cross-coupling to the bromine site. DFT studies (e.g., Mulliken charges) confirm reduced electron density at position 5 .

Q. What strategies address contradictions between computational and experimental molecular geometries?

  • Methodological Answer :

  • Geometry Optimization : Compare gas-phase DFT structures (B3LYP/6-311+G**) with solid-state X-ray data. Adjust for solvent effects (e.g., PCM model for methanol) .
  • Torsional Analysis : Use relaxed potential energy scans to evaluate rotational barriers of the isopropoxy group, reconciling NMR-derived dihedral angles with computational predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol
Reactant of Route 2
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol

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